5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
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Overview
Description
5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a heterocyclic compound that contains a triazole ring. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form alcohols.
Hydrolysis: It can undergo hydrolysis in the presence of water to form 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols
Oxides and Alcohols: Formed from oxidation and reduction reactions
Carboxylic Acids: Formed from hydrolysis reactions
Scientific Research Applications
5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The triazole ring can participate in various chemical reactions, leading to the formation of different products. The compound can also interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid
- 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-yl acetate
- 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-yl methyl ether
Uniqueness
5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is unique due to its reactivity and versatility in various chemical reactions. Its ability to form stable intermediates makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals. Additionally, its potential biological activity adds to its significance in scientific research .
Properties
CAS No. |
54945-02-7 |
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Molecular Formula |
C4H4ClN3O2 |
Molecular Weight |
161.55 g/mol |
IUPAC Name |
3-methyl-5-oxo-1H-1,2,4-triazole-2-carbonyl chloride |
InChI |
InChI=1S/C4H4ClN3O2/c1-2-6-4(10)7-8(2)3(5)9/h1H3,(H,7,10) |
InChI Key |
XUNAPAYDSRWUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)NN1C(=O)Cl |
Origin of Product |
United States |
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